3-Nitrophenyl pyridine-3-carboxylate
Description
Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in the field of organic chemistry. nih.gov Comprising a six-membered ring with five carbon atoms and one nitrogen atom, the pyridine structure imparts unique properties of basicity, polarity, and reactivity. wikipedia.org These characteristics make pyridine derivatives highly versatile building blocks in the synthesis of a wide array of complex molecules. nih.gov Their significance is underscored by their presence in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov The nitrogen atom in the pyridine ring influences its chemical behavior, making it susceptible to both electrophilic and nucleophilic substitution reactions, albeit at different positions, allowing for a high degree of functionalization. nih.govwikipedia.org This adaptability has led to their extensive use as solvents, reagents, and catalysts in various chemical transformations. wikipedia.org
Research Context of Pyridine Carboxylate Architectures
Within the broad family of pyridine derivatives, pyridine carboxylates, which feature a carboxylic acid or ester group attached to the pyridine ring, have garnered significant attention in contemporary chemical research. These architectures are of particular interest due to their prevalence in biologically active compounds and their utility as versatile intermediates in organic synthesis. The presence of both the pyridine ring and the carboxylate group allows for diverse chemical modifications, enabling the fine-tuning of molecular properties for specific applications. Researchers are actively exploring novel synthetic methodologies to access functionalized pyridine carboxylates and are investigating their coordination chemistry with various metal ions to create new materials with unique catalytic and structural properties. mdpi.com The exploration of pyridine carboxylate isomers is a critical aspect of modern medicinal chemistry, with different positional isomers exhibiting distinct pharmacological profiles.
Overview of 3-Nitrophenyl Pyridine-3-Carboxylate as a Research Target
Among the myriad of pyridine carboxylate derivatives, this compound has emerged as a compound of interest for researchers. This molecule incorporates a pyridine-3-carboxylate moiety esterified with a 3-nitrophenyl group. This specific combination of a pyridine ring, an ester linkage, and a nitroaromatic system makes it a versatile intermediate for the synthesis of more complex molecules. Its structure presents multiple reactive sites, offering opportunities for a variety of chemical transformations. The nitro group, for instance, can be readily reduced to an amino group, providing a handle for further functionalization. Similarly, the pyridine nitrogen and the aromatic rings can participate in various reactions. These structural features position this compound as a valuable building block in the development of new compounds with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
92414-00-1 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(3-nitrophenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1-8H |
InChI Key |
QAGODYZWUHCJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitrophenyl Pyridine 3 Carboxylate
Esterification Protocols
Esterification represents a direct and traditional approach to forming the ester linkage between the pyridine-3-carboxylic acid backbone and the 3-nitrophenol (B1666305) moiety. This can be achieved through direct reaction or by using a more reactive carboxylic acid derivative.
The direct esterification of pyridine-3-carboxylic acid (nicotinic acid) with 3-nitrophenol is typically accomplished via the Fischer-Speier esterification method. This acid-catalyzed reaction is an equilibrium process, and strategies must be employed to drive the reaction toward the product side.
The reaction involves protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxyl group of 3-nitrophenol. A significant challenge in this specific reaction is the potential for the acid catalyst to protonate the nitrogen atom of the pyridine (B92270) ring, which can deactivate the molecule and complicate the process. masterorganicchemistry.com
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To overcome the equilibrium limitations, the alcohol (in this case, the phenol) is often used in excess, and the water formed as a byproduct is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification of Pyridine-3-carboxylic Acid
| Parameter | Condition | Rationale |
| Reactants | Pyridine-3-carboxylic acid, 3-Nitrophenol | Formation of the target ester. |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | To protonate the carbonyl group and increase its reactivity. masterorganicchemistry.com |
| Solvent | Toluene, Benzene (B151609) | To facilitate azeotropic removal of water. google.com |
| Temperature | Reflux | To provide the necessary activation energy and enable azeotropic distillation. google.com |
| Key Technique | Dean-Stark Apparatus | To continuously remove water and shift the equilibrium towards product formation. masterorganicchemistry.com |
An alternative to direct esterification involves the use of a more reactive derivative of the carboxylic acid, such as pyridine-3-carboxylic anhydride (B1165640). Acid anhydrides are highly effective acylating agents for phenols. The synthesis of pyridine-3-carboxylic anhydride itself can be challenging due to the electron-withdrawing nature of the pyridine ring, which requires strong reaction conditions. nih.govacs.org One reported method involves the reaction of 3-picolinic acid with nitric acid, followed by treatment with acetic anhydride.
Once formed, the anhydride can react with 3-nitrophenol in the presence of a nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for such reactions. The mechanism involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the 3-nitrophenol to form the desired ester and regenerate the DMAP catalyst. The use of a base like pyridine or triethylamine (B128534) is also common to neutralize the carboxylic acid byproduct. ncerthelp.com
Table 2: Acylation using Pyridine-3-carboxylic Anhydride
| Role | Compound | Purpose |
| Acylating Agent | Pyridine-3-carboxylic anhydride | A highly reactive derivative of pyridine-3-carboxylic acid. |
| Substrate | 3-Nitrophenol | The alcohol component for esterification. |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Acts as a nucleophilic catalyst to form a highly reactive intermediate. |
| Solvent | Dichloromethane (B109758) (DCM), Chloroform (B151607) | Inert solvent to facilitate the reaction. |
| Base (Optional) | Pyridine, Triethylamine | To scavenge the carboxylic acid byproduct. ncerthelp.com |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for constructing complex molecules like 3-Nitrophenyl pyridine-3-carboxylate in a single step from multiple starting materials. bohrium.com These strategies focus on building the core pyridine ring structure with the necessary substituents already in place.
The Hantzsch pyridine synthesis is a well-known MCR that can be adapted for this purpose. taylorfrancis.comacsgcipr.org A modified Hantzsch-type reaction can be envisioned where the "3-nitrophenyl" group is introduced via the aldehyde component. For instance, the condensation of 3-nitrobenzaldehyde (B41214), an ethyl acetoacetate (B1235776) equivalent, and an ammonia (B1221849) source can lead to a dihydropyridine (B1217469) intermediate. Subsequent oxidation of this intermediate yields the aromatic pyridine ring. This approach builds the core heterocyclic structure and incorporates one of the key fragments from a simple precursor.
Another MCR approach involves the condensation of 3-nitrobenzaldehyde with nitroacetone, followed by the addition of another component under reflux conditions to yield the final product. These one-pot syntheses are advantageous as they reduce the number of synthetic steps and purification procedures. rsc.org
Table 3: Example of Hantzsch-Type MCR for a Substituted Pyridine
| Component | Example | Role in Final Structure |
| Aldehyde | 3-Nitrobenzaldehyde | Source of the 3-nitrophenyl group at position 4 of the pyridine ring. |
| β-Ketoester (2 eq.) | Methyl or Ethyl Acetoacetate | Provides the carbon atoms for the pyridine ring backbone. |
| Nitrogen Source | Ammonium Acetate | Provides the nitrogen atom for the pyridine ring. |
| Oxidizing Agent | e.g., Na₂S₂O₄, TBHP | Aromatizes the dihydropyridine intermediate to the final pyridine. |
The success of an MCR strategy hinges on the careful design of precursor molecules that contain the requisite functional groups for the desired bond formations. To synthesize this compound via an MCR, the starting materials must collectively contain a 3-nitrophenyl group, a carboxylate (or a precursor), and the atoms necessary to form the pyridine ring.
In the Hantzsch synthesis, 3-nitrobenzaldehyde serves as the precursor for the 3-nitrophenyl substituent. The β-ketoester provides the C-3 carboxylate group (after esterification) and other ring atoms, while the ammonia source completes the heterocyclic ring. The convergence-oriented nature of MCRs makes them a powerful tool for generating molecular diversity. bohrium.com
Considerations for Scaled-Up Production
When moving from laboratory synthesis to larger-scale production, several factors must be considered:
Reaction Efficiency and Yield : MCRs can be highly efficient in a single step but may sometimes result in moderate yields and require optimization. acsgcipr.org Fischer esterification is an equilibrium reaction that requires specific engineering controls (like water removal) to achieve high yields. masterorganicchemistry.com
Process Safety and Byproducts : The use of strong acids like H₂SO₄ in esterification requires careful handling and neutralization steps. MCRs are often considered greener as they can reduce waste, but the generation and disposal of byproducts from any associated reagents must be evaluated. acsgcipr.org
Technology and Equipment : Scaled-up esterification may require large-scale distillation equipment for solvent and water removal. MCRs that are slow can be amenable to optimization through techniques like microwave heating or continuous flow chemistry, which can improve conversion times and yields on an industrial scale. acsgcipr.org
Optimization of Reaction Parameters for Yield and Efficiency
The successful synthesis of this compound hinges on the careful control of several reaction parameters. The esterification can be performed directly or, more commonly, via a two-step process involving the initial conversion of pyridine-3-carboxylic acid to its highly reactive acyl chloride, nicotinoyl chloride. This intermediate then reacts with 3-nitrophenol in the presence of a base to form the final ester.
Key parameters that are optimized to maximize yield and reaction efficiency include the choice of catalyst, solvent, temperature, and methods for by-product removal.
Catalysis: In direct esterification, strong acid catalysts are often employed. Studies on similar pyridine carboxylic acid esterifications have shown that alkane sulfonic acids can be effective, leading to high yields. google.com For the acyl chloride route, a base such as triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Solvent and Water Removal: The water formed during direct esterification can hydrolyze the product, reducing the yield. A common strategy to overcome this is azeotropic distillation, where a solvent like benzene is used to continuously remove water from the reaction mixture as it forms. google.com In the acyl chloride method, anhydrous solvents like tetrahydrofuran (B95107) or dichloromethane are used to prevent the hydrolysis of the reactive acyl chloride intermediate.
Temperature and Reaction Time: Reaction temperatures are typically elevated to increase the reaction rate, often at the reflux temperature of the chosen solvent. google.com However, excessively high temperatures must be avoided to prevent decomposition. Reaction times are optimized to ensure complete conversion of the starting materials, with progress monitored by techniques like thin-layer chromatography (TLC). For some pyridine esterifications, refluxing for up to 20 hours may be necessary to achieve high conversion. google.com
Stoichiometry: The molar ratio of reactants is a critical parameter. Using a slight excess of one reactant, such as the alcohol or phenol, can help drive the reaction to completion, but may complicate the purification process.
The optimization of these parameters is crucial for developing a robust and efficient synthetic process. The table below summarizes the impact of various parameters on the esterification of pyridine carboxylic acids.
| Parameter | Condition/Reagent | Effect on Yield and Efficiency | Reference |
|---|---|---|---|
| Catalyst | Alkane Sulfonic Acid | Effectively catalyzes direct esterification, leading to quantitative yields. | google.com |
| Triethylamine (Base) | Used in the acyl chloride route to neutralize HCl, preventing side reactions and driving the reaction forward. | mdpi.com | |
| Solvent | Benzene (with water separator) | Enables azeotropic removal of water in direct esterification, preventing product hydrolysis and increasing yield. | google.com |
| Anhydrous Dichloromethane | Prevents premature reaction/hydrolysis of the highly reactive nicotinoyl chloride intermediate. | ||
| Temperature | Reflux Conditions | Increases reaction rate, but must be controlled to prevent thermal degradation of reactants or products. | google.com |
| Reactant Ratio | 1:3 (Acid:Alcohol) | Using an excess of the alcohol component can shift the equilibrium to favor product formation. | google.com |
Implementation of Continuous Flow Reactor Systems
Modern chemical synthesis is increasingly adopting continuous flow reactor technology to overcome the limitations of traditional batch processing. For the synthesis of this compound, particularly via the reactive nicotinoyl chloride intermediate, flow chemistry offers significant advantages in safety, efficiency, and scalability.
A continuous flow system typically consists of pumps that introduce reactants into a tubing- or chip-based microreactor, where they mix and react. The product stream continuously exits the reactor for collection or further processing. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time.
Key benefits of implementing a continuous flow system for this synthesis include:
Enhanced Safety: The small internal volume of a microreactor minimizes the amount of hazardous material present at any given time. This is particularly important when handling reactive intermediates like acyl chlorides.
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, preventing the formation of hot spots and enabling highly exothermic reactions to be controlled safely.
Increased Efficiency and Yield: Precise control over residence time ensures that the reaction proceeds to completion while minimizing the formation of by-products from over-reaction, often leading to higher yields and purity.
Scalability: Production can be scaled up by simply running the flow reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges associated with scaling up batch reactors.
An analogous process, the continuous flow synthesis of diaryl ketones from acyl chlorides, demonstrates the feasibility of this approach. In that system, the use of an eco-friendly solvent at ambient temperature allowed for the safe and efficient production of the target molecule. rsc.org A similar strategy could be applied to the synthesis of this compound, where nicotinoyl chloride is generated and immediately reacted with 3-nitrophenol in a continuous stream.
The following table compares the batch and continuous flow approaches for this type of synthesis.
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk due to large volumes of reactive intermediates (e.g., acyl chlorides). | Inherently safer due to small reactor volumes and on-demand generation of intermediates. | rsc.org |
| Heat Transfer | Often inefficient, leading to potential thermal runaways. | Excellent heat transfer allows for precise temperature control. | |
| Scalability | Complex, often requires re-optimization of process parameters. | Straightforward by extending run time or numbering-up reactors. | rsc.org |
| Efficiency | Can be lower due to side reactions and less precise control. | Higher yields and purity are often achieved due to precise control of residence time and temperature. | rsc.org |
Advanced Purification Techniques
Achieving high purity of the final this compound product is essential. While standard methods like crystallization and basic column chromatography are useful, advanced and scalable techniques are often required to remove persistent impurities. wpmucdn.com
Preparative High-Performance Liquid Chromatography (HPLC): This technique is a scaled-up version of analytical HPLC and is used to isolate pure compounds from complex mixtures. rssl.com For compounds like this compound, reverse-phase HPLC can be employed, where the crude product is passed through a column with a nonpolar stationary phase. sielc.com By using a polar mobile phase, components are separated based on their hydrophobicity, allowing for the collection of highly pure fractions of the desired ester. sielc.com
Ion-Exchange Chromatography: This method is particularly effective for purifying compounds containing ionizable groups, such as the basic pyridine nitrogen in the target molecule. nih.gov The crude product mixture is passed through a column containing a solid resin with charged functional groups. Cation-exchange chromatography can be used to retain the basic pyridine-containing product while allowing neutral or acidic impurities to pass through. nih.gov The purified product is then eluted from the resin using a buffer or a solution that disrupts the ionic interaction. This technique is highly efficient for large-scale preparations. nih.govseplite.comseplite.com
Supercritical Fluid Extraction (SFE): An advanced and environmentally friendly purification method involves using a supercritical fluid, typically carbon dioxide, as the extraction solvent. google.com By manipulating the temperature and pressure, the solvating power of supercritical CO₂ can be finely tuned to selectively dissolve the target compound, leaving impurities behind. This method avoids the use of large quantities of organic solvents and simplifies product recovery, as the CO₂ can be easily removed by depressurization. google.com
The table below outlines these advanced purification techniques and their application.
| Technique | Principle of Separation | Applicability to this compound | Reference |
|---|---|---|---|
| Preparative HPLC | Separation based on polarity and differential partitioning between a stationary and a liquid mobile phase under high pressure. | Effective for achieving very high purity by separating the ester from structurally similar impurities. | rssl.comsielc.com |
| Ion-Exchange Chromatography | Separation based on reversible ionic interactions between the charged target molecule (protonated pyridine ring) and a solid resin. | Highly suitable for removing acidic or neutral impurities and for large-scale purification. | nih.govseplite.comseplite.com |
| Supercritical Fluid Extraction | Selective dissolution using a supercritical fluid (e.g., CO₂) as the solvent under controlled temperature and pressure. | A "green" purification alternative that minimizes organic solvent waste and is effective for separating the ester from non-soluble impurities. | google.com |
Reaction Pathways and Mechanistic Investigations of 3 Nitrophenyl Pyridine 3 Carboxylate
Transformations Involving the Nitro Group
The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the phenyl ring, making it susceptible to a range of chemical transformations.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like 3-Nitrophenyl pyridine-3-carboxylate. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate.
In the case of this compound, the nitro group is positioned meta to the ester linkage (the potential leaving group). This positioning is less activating compared to an ortho or para arrangement, where the nitro group can more effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. Consequently, the rate of SNAr on the 3-nitrophenyl ring is expected to be slower than on its 4-nitrophenyl counterpart. The reaction rate is influenced by the nucleophile, the leaving group, and the solvent. For many SNAr reactions, particularly those involving heterocyclic rings or good leaving groups, a concerted mechanism where bond-forming and bond-breaking occur in a single transition state is considered likely.
Reductive Conversion to Amino Functionalities
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding aniline (B41778) derivative, 3-Aminophenyl pyridine-3-carboxylate. The reaction mechanism, first detailed by Haber, involves two primary pathways: a direct route and a condensation route. The direct pathway involves the sequential reduction of the nitro group to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. The condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds, which are then reductively cleaved to the amine.
A variety of reducing agents can accomplish this transformation, with the choice of reagent often dictated by the presence of other functional groups in the molecule. Catalytic hydrogenation is a common and efficient method.
| Reagent/Catalyst | Typical Conditions | General Applicability & Notes |
|---|---|---|
| H₂/Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature and pressure | Highly efficient for both aromatic and aliphatic nitro groups. May also reduce other functional groups (e.g., alkenes). |
| H₂/Raney Nickel | Ethanol or Methanol solvent, elevated temperature/pressure may be needed | Effective for nitro groups; often used when dehalogenation of aryl halides is a concern with Pd/C. |
| Zinc (Zn) / Acetic Acid (AcOH) | Aqueous or alcoholic solutions, room temperature | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. |
| Iron (Fe) / Hydrochloric Acid (HCl) | Aqueous/alcoholic mixture, reflux | A classic and cost-effective method, though it can generate significant iron sludge waste. |
Oxidative Degradation Pathways of Aromatic Moieties
The aromatic rings of this compound are susceptible to oxidative degradation under strong oxidizing conditions. Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent or ozone, are effective in breaking down these recalcitrant structures.
Fenton Oxidation : This process utilizes hydroxyl radicals (•OH), generated from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), to oxidize organic compounds. The degradation of nitroaromatic compounds by Fenton's reagent is strongly dependent on pH (optimal around pH 3), temperature, and the concentrations of H₂O₂ and Fe²⁺. The reaction pathway typically involves the electrophilic addition of •OH to the aromatic ring, leading to hydroxylated intermediates. Subsequent reactions can lead to ring-opening and eventual mineralization to carbon dioxide, water, and inorganic ions like nitrate.
Ozonolysis : Ozone (O₃) is another powerful oxidant that can degrade both the pyridine (B92270) and nitrophenyl rings. The reaction of ozone with pyridine is generally slow but can be initiated by an electrophilic attack on the nitrogen atom to form pyridine-N-oxide, or on the carbon atoms of the ring. Subsequent reactions can lead to ring cleavage. Nitrobenzene and its derivatives are also degraded by ozonation, often in processes enhanced by UV light or hydrogen peroxide, which generate highly reactive hydroxyl radicals.
Reactivity at the Ester Linkage
The ester group is a second key reactive site in the this compound molecule, susceptible to cleavage through hydrolysis and transesterification.
Hydrolysis Reactions under Acidic or Basic Conditions
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, a reaction that can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate, which then collapses, expelling the phenoxide leaving group to form nicotinic acid. The 3-nitrophenoxide is a relatively good leaving group due to the electron-withdrawing nitro group stabilizing the negative charge. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate, which is unreactive toward nucleophilic attack.
Acid-Catalyzed Hydrolysis : In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the 3-nitrophenol (B1666305) is eliminated, and deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst. This process is reversible.
Nitrophenyl esters are frequently used as model substrates in kinetic studies due to the chromophoric nature of the resulting nitrophenolate ion, which allows for easy spectrophotometric monitoring of the reaction rate.
| Ester Substrate | Conditions | Catalyst | Observed Rate Constant (k_obs) |
|---|---|---|---|
| p-Nitrophenyl acetate | 20°C, Dioxane-water mixture | Hydroxide ion | Rate constant varies with catalyst concentration |
| p-Nitrophenyl acetate | 25°C, Aqueous solution | Imidazole | Demonstrates general basic catalysis |
| p-Nitrophenyl trifluoroacetate | Aqueous acetonitrile (B52724) | Water | Catalyzed by a network of water molecules |
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would typically involve the reaction of the ester with an alcohol (R'-OH) to produce a different ester of nicotinic acid (pyridine-3-carboxylate) and 3-nitrophenol. This reaction can be catalyzed by either acids or bases.
Base-Catalyzed Transesterification : This is the more common method, typically employing an alkoxide (R'O⁻) as the catalyst. The alkoxide attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate can then expel either the original alkoxy (or in this case, phenoxy) group or the newly added one. Expulsion of the 3-nitrophenoxide group leads to the new ester product. The reaction is driven to completion by using a large excess of the reactant alcohol or by removing one of the products.
Acid-Catalyzed Transesterification : In the presence of an acid catalyst (e.g., sulfuric acid), the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by an alcohol molecule. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.
This reaction is particularly useful for synthesizing various esters of nicotinic acid from a common precursor.
Pyridine Ring Reactivity and Transformations
The reactivity of the pyridine ring in this compound is fundamentally influenced by the electronegativity of the nitrogen atom and the electronic effects of its substituents. The pyridine nitrogen makes the ring electron-deficient and thus susceptible to certain types of reactions while being deactivated towards others.
Electron Transfer Phenomena within the Pyridine System
In molecules containing both a pyridine (or a related moiety) and a nitrophenyl group, intramolecular electron transfer is a key phenomenon. nih.govacs.org Studies on analogous compounds, such as 3-nitrophenyl dihydropyridines, have shown that the nitrophenyl group acts as an effective electron acceptor. nih.govacs.org Upon photoexcitation, an electron can be transferred from the pyridine-related moiety (the donor) to the nitrophenyl group (the acceptor). nih.govacs.org
This process leads to the formation of a charge-separated species, or a radical ion pair. researchgate.net In the case of 3-nitrophenyl dihydropyridine (B1217469) derivatives, this intramolecular electron transfer is responsible for the complete quenching of fluorescence. nih.govacs.org While this compound has a fully aromatic pyridine ring, the principle of the nitrophenyl group serving as an electron acceptor remains pertinent. The proximity of the pyridine ring (as a potential donor) and the nitrophenyl group (as an acceptor) within the same molecule facilitates this electron transfer process, which can be a primary step in its photochemical degradation or other redox reactions. researchgate.net The efficiency of this electron transfer is influenced by the solvent polarity and the specific electronic properties of the substituents on both rings.
Nucleophilic Attack Modalities on the Pyridine Scaffold
The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. Nucleophilic attack on an unsubstituted pyridine ring occurs preferentially at the C-2 (ortho) and C-4 (para) positions. stackexchange.comquimicaorganica.org This preference is due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate (a Meisenheimer complex) through resonance, by accommodating the negative charge. stackexchange.com Attack at the C-3 (meta) position does not allow for this resonance stabilization onto the nitrogen, making it a much less favorable pathway. stackexchange.comquimicaorganica.org
In this compound, the pyridine ring is substituted at the 3-position by the carboxylate group. This group is electron-withdrawing, which further deactivates the ring towards electrophilic attack but can influence the regioselectivity of nucleophilic attack. However, direct nucleophilic attack on the pyridine ring of this specific molecule is less common than reactions at the ester linkage. Research on similar structures, such as methyl 3-nitropyridine-4-carboxylate, has demonstrated that nucleophilic aromatic substitution can occur, for instance, by the displacement of the nitro group with a fluoride (B91410) anion.
| Position of Attack | Intermediate Stability | Plausibility |
|---|---|---|
| C-2 (ortho to N) | High (charge on N) | Favored |
| C-4 (para to N) | High (charge on N) | Favored |
| C-3 (meta to N) | Low (no charge on N) | Disfavored |
| C-5 (meta to N) | Low (no charge on N) | Disfavored |
| C-6 (ortho to N) | High (charge on N) | Favored |
Intramolecular Rearrangements and Migration Studies
Intramolecular rearrangements are a possibility for molecules with the structural features of this compound. One relevant type of rearrangement is the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution that can occur in systems containing two aromatic rings linked by a heteroatom, where one ring is activated towards nucleophilic attack.
While not documented specifically for this compound, analogous rearrangements have been studied in similar molecules like 4-nitrophenyl salicylate. acs.org In a hypothetical Smiles rearrangement of this compound, a nucleophilic part of the molecule could attack the electron-deficient nitrophenyl ring, leading to the migration of this ring. The feasibility of such a rearrangement would depend on the presence of a suitable internal nucleophile and the specific reaction conditions.
Mechanistic Elucidation Studies
Understanding the detailed mechanisms of reactions involving this compound requires in-depth kinetic analyses and the identification of transient species like reaction intermediates.
Kinetic Analyses of Reaction Rates and Orders
Kinetic studies of the aminolysis of structurally related compounds, such as 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971), provide valuable insights into the probable reaction mechanisms for this compound. These studies often reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving one or more intermediates.
For the aminolysis of 4-nitrophenyl nicotinate and isonicotinate, linear Brønsted-type plots with high βnuc values (e.g., 0.90 or 0.92) suggest a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. The reactivity is influenced by the basicity of the attacking amine. The position of the nitrogen atom in the pyridine ring also plays a crucial role; for instance, 4-nitrophenyl isonicotinate (with nitrogen at the 4-position) is more reactive than the nicotinate analogue (nitrogen at the 3-position), suggesting that the field effect of the nitrogen atom is a significant factor. These findings imply that the aminolysis of this compound likely proceeds through a stepwise mechanism, with the reaction rate being sensitive to the nucleophile's strength and solvent polarity.
| Reactant | Amine | kN (M-1s-1) | βnuc | Proposed Mechanism |
|---|---|---|---|---|
| 4-Nitrophenyl nicotinate | Various primary amines | Variable | 0.92 | Stepwise |
| 4-Nitrophenyl isonicotinate | Various primary amines | Variable (higher than nicotinate) | 0.90 | Stepwise |
Identification and Characterization of Reaction Intermediates (e.g., Tetrahedral Intermediates)
The stepwise mechanism implicated in the reactions of similar nitrophenyl pyridine esters involves the formation of one or more tetrahedral intermediates. koreascience.kr In the case of aminolysis, the nucleophilic attack of the amine on the carbonyl carbon of the ester group leads to the formation of a zwitterionic tetrahedral intermediate, often denoted as T±. nih.gov
Proton Transfer Dynamics in Catalyzed Reactions
The study of proton transfer dynamics is crucial for understanding the reaction mechanisms and catalytic efficiency in processes involving esters like this compound. While specific studies on the proton transfer dynamics of this exact compound are not extensively detailed in the available literature, insights can be drawn from investigations of related molecular structures, such as pyridine and carboxamides. These studies reveal that proton transfer can occur through various mechanisms, including excited-state intramolecular proton transfer (ESIPT) and intermolecular proton transfer, often mediated by solvent molecules or catalysts.
In catalyzed reactions, the pyridine moiety of this compound can play a significant role in proton transfer relays. For instance, in the decarboxylation of related compounds, the conjugate acid of pyridine has been shown to act as a "spectator" catalyst, associating with the reactant prior to the key reaction step and facilitating proton transfer. researchgate.net This pre-association mechanism can be critical in competing with other reaction pathways, such as the internal return of reactants. researchgate.net
Femtosecond time-resolved spectroscopy on similar pyridine-containing compounds has identified ultrafast proton transfer dynamics. rsc.org For example, in N-(3-pyridinyl)-2-pyridinecarboxamide, an excited-state intramolecular proton transfer occurs on a sub-picosecond timescale, followed by relaxation processes. rsc.org These rapid proton movements are often facilitated by the formation of transient hydrogen-bonded complexes and can be influenced by the solvent environment. In hydroxylic polar solvents, intermolecular proton transfer is also observed, leading to the formation of different emitting species. arxiv.org Such studies underscore the complex and rapid nature of proton dynamics in molecules containing pyridine and carboxyl groups.
Mechanisms of Derivatization (e.g., 3-Nitrophenylhydrazone Formation)
The carboxylate group in this compound is a key functional group that can undergo derivatization reactions for analytical purposes, such as enhancing detection sensitivity in mass spectrometry. nih.gov A common derivatization strategy for carboxylic acids is the formation of 3-nitrophenylhydrazones through a reaction with 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govresearchgate.net This process typically requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and is often catalyzed by pyridine. nih.govresearchgate.net
The general mechanism for the formation of 3-nitrophenylhydrazone from a carboxylic acid involves several steps. First, the carboxylic acid is activated by the coupling reagent (EDC). This is followed by a nucleophilic attack from the 3-nitrophenylhydrazine, leading to the formation of a stable hydrazide derivative. nih.govresearchgate.net The pyridine in the reaction mixture acts as a catalyst, likely by facilitating proton transfer steps during the reaction. nih.govresearchgate.net
The efficiency of this derivatization is influenced by several factors, including the concentrations of the derivatizing agent, the coupling reagent, the catalyst, and the solvent composition, as well as the reaction temperature and time. nih.govresearchgate.net Optimization of these parameters is crucial for achieving high derivatization efficiency and reliable quantification of the analyte. nih.govresearchgate.net
Below are tables summarizing the optimized conditions for the derivatization of various carboxylic acids with 3-NPH, which can provide a basis for the derivatization of this compound.
Table 1: Optimized Reagent Concentrations for 3-NPH Derivatization researchgate.net
| Reagent | Optimal Concentration |
| 3-Nitrophenylhydrazine (3-NPH) | 50 mM |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 30 mM |
| Pyridine | 1.5% |
| Methanol in Water (v/v) | 75% |
Table 2: Influence of Reaction Conditions on 3-NPH Derivatization Efficiency researchgate.net
| Parameter | Condition | Effect on Efficiency |
| 3-NPH Concentration | Increasing up to an optimal point | Increases derivatization |
| EDC Concentration | Increasing up to an optimal point | Increases derivatization |
| Reaction Temperature | Varies by analyte | Optimal temperature is crucial |
| Reaction Time | Varies by analyte | Sufficient time needed for completion |
Computational Chemistry Approaches to 3 Nitrophenyl Pyridine 3 Carboxylate Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Nitrophenyl pyridine-3-carboxylate, DFT can predict a wide range of properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Molecular Structure Prediction
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can predict key structural parameters.
Table 1: Predicted Structural Parameters for this compound Fragments (Illustrative) Note: These are typical values from DFT calculations on related molecules, as a specific study on this compound is not available. Values are for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.39 Å |
| Bond Length | C-N (pyridine) | ~1.34 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Length | N=O (nitro) | ~1.23 Å |
| Bond Angle | O=C-O (ester) | ~124° |
| Bond Angle | C-N-C (pyridine) | ~117° |
| Bond Angle | O-N-O (nitro) | ~125° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, DFT calculations would likely show:
HOMO: The HOMO is expected to be distributed primarily over the pyridine (B92270) ring and the ester linkage, which are comparatively more electron-rich than the nitrophenyl group.
LUMO: The LUMO is anticipated to be localized on the electron-deficient nitrophenyl ring, particularly on the nitro group (-NO2), a strong electron-withdrawing group.
HOMO-LUMO Gap: A relatively small energy gap would suggest higher reactivity, indicating the ease of electronic transitions within the molecule. Molecules with small HOMO-LUMO gaps are generally considered soft and more reactive.
This distribution implies that the molecule would likely accept electrons at the nitrophenyl moiety in nucleophilic reactions and donate electrons from the pyridine ring in electrophilic reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative for similar nitroaromatic esters and are for illustrative purposes only.
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.8 eV |
| LUMO | ~ -2.5 eV |
| Energy Gap (ΔE) | ~ 4.3 eV |
Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR Chemical Shifts)
Computational methods are invaluable for interpreting experimental spectra and predicting spectroscopic properties.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, key predicted vibrational modes would include the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-N and C=C stretching vibrations from the pyridine and phenyl rings.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, which are often related to HOMO→LUMO transitions. For this molecule, transitions involving intramolecular charge transfer from the pyridine/ester part to the nitrophenyl part are expected.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate NMR chemical shifts (¹H and ¹³C) with high accuracy. These predictions are crucial for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Reactivity and Selectivity Prediction
DFT provides various "reactivity descriptors" that help predict how and where a molecule will react. Besides the FMO analysis, the Molecular Electrostatic Potential (MEP) map is a powerful tool. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions.
For this compound, an MEP map would likely show:
Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack.
Positive Potential: Located around the hydrogen atoms of the aromatic rings, suggesting these are sites for potential nucleophilic interaction.
Analysis of Interaction Energies within Molecular Systems
DFT is also employed to study non-covalent interactions, such as hydrogen bonding and π-π stacking, between this compound and other molecules (e.g., solvent molecules or biological receptors). By calculating the interaction energy, researchers can understand the strength and nature of these forces, which are fundamental to molecular recognition and the formation of larger supramolecular structures. These calculations are vital for predicting how the molecule might behave in a condensed phase or a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. While a specific QSAR study for this compound was not identified, the methodology can be described for its class of compounds.
To build a QSAR model for a series of related pyridine carboxylate or nitrophenyl esters, researchers would:
Compile a Dataset: Gather a set of molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity).
Calculate Descriptors: For each molecule, calculate a variety of molecular descriptors. These can include electronic descriptors (like HOMO/LUMO energies from DFT), steric descriptors (molecular volume, surface area), and hydrophobic descriptors (like logP).
Develop a Model: Use statistical methods, such as Multiple Linear Regression (MLR), to create a mathematical equation that correlates the descriptors with the observed biological activity.
Validate the Model: Test the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation.
Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of compounds with enhanced therapeutic or material properties. QSAR studies on nitroaromatic compounds, for instance, have been used to predict their toxicity based on descriptors like hydrophobicity and electronic parameters.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the compound's behavior over time, researchers can gain a detailed understanding of its flexibility and the different shapes, or conformations, it can adopt. nih.govnih.gov For this compound, MD simulations would reveal the rotational freedom around the ester linkage connecting the nitrophenyl and pyridine rings. This information is crucial as the compound's three-dimensional shape dictates how it interacts with other molecules.
The process involves placing a model of the this compound molecule in a simulated environment, often a box of water molecules, to mimic physiological conditions. nih.gov The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements over short time steps. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations of the molecule. This exploration of the conformational space is fundamental for understanding its potential biological activity and physical properties. researchgate.netrsc.org
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of this compound, docking studies are employed to predict its binding affinity and mode of interaction with a biological target, such as a protein or enzyme. mdpi.comresearchgate.net This method is instrumental in drug discovery for identifying potential therapeutic candidates. researchgate.netvistas.ac.in
The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The conformational flexibility of the ligand is often explored, while the protein is typically kept rigid, although more advanced methods allow for flexibility in both. rjptonline.org A scoring function is then used to estimate the binding energy for different orientations of the ligand within the protein's binding site. researchgate.net The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. researchgate.net For instance, docking could reveal whether the nitro group or the pyridine nitrogen of this compound is involved in crucial interactions with the target.
An illustrative data table from a hypothetical docking study is presented below:
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.5 | LYS72, GLU91, PHE327 |
| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |
| Estrogen Receptor | -9.1 | ARG394, GLU353, HIS524 |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In silico ADME studies use computational models to predict the pharmacokinetic properties of a compound. researchgate.net These predictions are vital in the early stages of drug development to assess the viability of a molecule as a drug candidate. mdpi.com For this compound, these studies would forecast its absorption through the gut, distribution throughout the body, metabolic stability, and how it is excreted. d-nb.inforesearchgate.net
Various computational models are used to predict ADME properties based on the molecule's structure. researchgate.net For example, Lipinski's "Rule of Five" is a commonly used filter to evaluate a compound's potential for oral bioavailability. mdpi.com Other models can predict properties such as aqueous solubility, blood-brain barrier permeability, and interaction with metabolic enzymes like the cytochrome P450 family. mdpi.comresearchgate.net These predictions help in identifying potential liabilities of the compound that may need to be addressed through chemical modification.
A sample data table summarizing the predicted ADME properties for this compound is shown below:
| ADME Property | Predicted Value |
| Molecular Weight | 244.21 g/mol |
| LogP (Lipophilicity) | 2.8 |
| Aqueous Solubility | -3.5 (logS) |
| Human Intestinal Absorption | 92% |
| Blood-Brain Barrier Permeability | Low |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Theoretical investigations into the nonlinear optical (NLO) properties of a material are crucial for the development of new technologies in areas like telecommunications and optical computing. nih.govdntb.gov.ua For organic molecules like this compound, computational methods, particularly those based on density functional theory (DFT), are used to calculate their NLO response. nih.govresearchgate.net These properties arise from the interaction of the molecule with an intense light source, leading to effects such as frequency doubling. dntb.gov.ua
The key to NLO activity in organic molecules is often the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system, creating a "push-pull" effect. nih.gov In this compound, the pyridine ring can act as a part of the conjugated system, while the nitro group is a strong electron-withdrawing group. Computational calculations can determine the molecule's polarizability and hyperpolarizability, which are measures of its NLO response. nih.govresearchgate.net These theoretical predictions can guide the synthesis of new materials with enhanced NLO properties. researchgate.net
Below is a hypothetical data table presenting the calculated NLO properties of this compound:
| NLO Property | Calculated Value |
| Dipole Moment (μ) | 4.5 D |
| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 150 x 10⁻³⁶ esu |
Applications of 3 Nitrophenyl Pyridine 3 Carboxylate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediatebenchchem.comnih.gov
The chemical architecture of 3-nitrophenyl pyridine-3-carboxylate makes it a valuable intermediate in medicinal chemistry and materials science. The presence of the pyridine (B92270) ring, the ester functional group, and the nitro-substituted phenyl ring allows for a wide range of chemical transformations, enabling its use as a foundational component for more elaborate molecular structures.
This compound serves as a key building block for the synthesis of complex, biologically active molecules. The 3-nitrophenyl pyridine scaffold is a core component in certain pharmacologically active compounds. For instance, related structures, such as asymmetrically substituted 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates bearing a 3-nitrophenyl group, have shown significant coronary vasodilation and antihypertensive activities. nih.gov One notable example from this class of compounds is Nitrendipine, which was developed as an antihypertensive drug. nih.gov The synthesis of these complex molecules often involves a Michael addition followed by ring closure, demonstrating how the core structure is integrated into a larger, functional molecular framework. nih.gov The compound can also be incorporated into polymers to impart specific material properties, such as fluorescence or conductivity.
The compound is an important precursor in the synthesis of a variety of heterocyclic compounds. The reactivity of the nitro group and the pyridine ring allows for further chemical manipulation to construct new ring systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems. Similarly, the pyridine ring itself can be a platform for building more complex heterocyclic architectures, making this compound a strategic starting point in multi-step organic synthesis.
Strategies for Scaffold Derivatization and Functionalizationbenchchem.commdpi.com
The functional groups present in this compound offer several avenues for derivatization. Key strategies involve transformations of the nitro group and reactions at the ester linkage. The nitro group is particularly versatile; it can be reduced to an amino group using standard reducing agents, which introduces a nucleophilic site for further functionalization, such as amide bond formation.
Another important strategy is the nucleophilic aromatic substitution of the nitro group itself, which acts as a good leaving group. mdpi.com For example, in a related compound, methyl 3-nitropyridine-4-carboxylate, the nitro group can be successfully replaced by a fluoride (B91410) anion using cesium fluoride in refluxing DMSO, yielding the corresponding 3-fluoro-pyridine product. mdpi.com This reaction demonstrates a powerful method for introducing halogens and other nucleophiles onto the aromatic ring system. mdpi.com
| Transformation | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions | Reference |
|---|---|---|---|---|
| Nitro Group Reduction | H₂, Catalyst (e.g., Pd/C); or other reducing agents | Amino Group (-NH₂) | Amide formation, Diazotization, Cyclization | |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., F⁻ from CsF) | Substitution of -NO₂ with Nucleophile | Cross-coupling reactions | mdpi.com |
| Ester Hydrolysis | Acid or Base Catalysis | Carboxylic Acid (-COOH) | Amide/Ester formation, Decarboxylation | |
| Ester Aminolysis | Amine (R-NH₂) | Amide (-CONH-R) | Further functionalization on R-group | chemdiv.com |
Development of Specialized Reagents for Chemical Transformationsnih.govresearchgate.net
While this compound is primarily used as a building block, the 3-nitrophenyl moiety itself is a component of specialized reagents developed for specific chemical transformations, particularly in analytical chemistry. A prominent example is 3-nitrophenylhydrazine (B1228671) (3-NPH), a derivatizing reagent used for the sensitive analysis of metabolites containing carboxylic acid groups. nih.govresearchgate.net In this application, 3-NPH reacts with carboxylic acids in the presence of a coupling agent like EDC and a catalyst such as pyridine to form 3-nitrophenylhydrazones. nih.gov This derivatization is crucial for enhancing the detection and quantification of low-abundance carboxylic acids in complex biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS). nih.govresearchgate.net The 3-nitrophenyl group provides a strong signal in mass spectrometry, significantly improving analytical sensitivity. nih.gov
Comparative Studies with Analogous Pyridine Derivatives
Structure-Reactivity Relationships in 3-Nitrophenyl Pyridine (B92270) Systems
The chemical structure of 3-Nitrophenyl pyridine-3-carboxylate incorporates three key components that dictate its reactivity: the pyridine ring, the ester linkage, and the 3-nitrophenyl group. The interplay of the electronic effects of these components establishes a clear structure-reactivity relationship. Both the pyridine ring and the nitro group on the phenyl ring act as electron-withdrawing groups, which significantly influences the chemical properties of the molecule.
The pyridine nitrogen atom exerts an inductive electron-withdrawing effect, reducing the electron density of the entire aromatic system. This effect, combined with the strong electron-withdrawing nature of the nitro group on the phenyl ring, makes the carbonyl carbon of the ester group highly electrophilic. chemrxiv.org This increased electrophilicity enhances the susceptibility of the molecule to nucleophilic attack, a key step in reactions such as hydrolysis. semanticscholar.org
Furthermore, the 3-nitrophenoxide moiety is a relatively weak base, which makes it an efficient leaving group. mdpi.com The stability of the resulting 3-nitrophenoxide anion is enhanced by the electron-withdrawing nitro group. The rate-determining step in the hydrolysis of similar esters often involves the nucleophilic addition of water or a hydroxide (B78521) ion to the carbonyl carbon to form a tetrahedral intermediate. semanticscholar.orgmdpi.com The subsequent collapse of this intermediate is facilitated by the expulsion of the stable leaving group. mdpi.com Therefore, the combination of a highly electrophilic center and a good leaving group renders this compound a reactive acylating agent.
Table 1: Analysis of Electronic Effects in this compound
| Molecular Component | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Pyridine Ring (at position 3) | Electron-withdrawing (Inductive) | Increases electrophilicity of the carbonyl carbon. |
| Ester Linkage (-COO-) | Reaction Center | Site for nucleophilic acyl substitution (e.g., hydrolysis). |
| 3-Nitrophenyl Group | Strongly electron-withdrawing | Increases the stability of the nitrophenoxide leaving group, facilitating the reaction. mdpi.com |
Impact of Substituent Position on Chemical Behavior and Reaction Kinetics
The position of the carboxylate group on the pyridine ring has a profound impact on the molecule's chemical behavior and reaction kinetics. The three isomers of pyridinecarboxylic acid—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—give rise to esters with distinct reactivities. wikipedia.org This difference is primarily due to the position of the ester group relative to the electron-withdrawing nitrogen atom in the ring.
The ring nitrogen exerts its strongest electron-withdrawing influence at the ortho (2) and para (4) positions through both inductive and resonance effects. quora.com This leads to a greater decrease in electron density at these positions compared to the meta (3) position. quora.com Consequently, the carbonyl carbons of esters at the 2- and 4-positions are more electrophilic and thus more reactive toward nucleophiles than the ester at the 3-position.
In the context of alkaline hydrolysis, the rate of reaction is expected to follow the order: 4-isomer > 2-isomer > 3-isomer. The 3-Nitrophenyl pyridine-4-carboxylate would be the most reactive due to the powerful electron-withdrawing resonance effect of the nitrogen atom at the para position. The 2-isomer would be slightly less reactive, potentially due to steric hindrance from the adjacent nitrogen atom affecting the approach of the nucleophile. nih.gov this compound, the subject of this article, is predicted to be the least reactive of the three isomers because the substituent at the meta position is primarily influenced by the weaker inductive effect of the ring nitrogen. researchgate.net
Table 2: Predicted Relative Reactivity of 3-Nitrophenyl Pyridinecarboxylate Isomers in Alkaline Hydrolysis
| Isomer | Substituent Position | Dominant Electronic Effect from Ring Nitrogen | Predicted Relative Rate of Hydrolysis |
|---|---|---|---|
| 3-Nitrophenyl pyridine-4-carboxylate | 4- (para) | -I (Inductive) and -M (Mesomeric/Resonance) | Fastest |
| 3-Nitrophenyl pyridine-2-carboxylate | 2- (ortho) | -I (Inductive) and -M (Mesomeric/Resonance) | Fast |
| This compound | 3- (meta) | -I (Inductive) | Slowest |
Generalizations and Trends in Pyridine Carboxylate Chemistry
The chemistry of pyridine carboxylates is a significant area of research, largely because these structures are versatile scaffolds for developing new therapeutic agents and functional materials. nih.govnih.gov Several generalizations and trends can be identified from the study of these compounds.
A primary trend is the use of the pyridine ring's inherent electron-deficient character to tune the reactivity of attached functional groups. The position of a substituent is a critical design element, as it dictates the electronic environment and, consequently, the chemical and biological properties of the molecule. nih.gov For instance, the ability to modulate the reactivity of a carboxylate group by simply changing its position from C-3 to C-4 is a powerful tool in chemical synthesis and drug design. chemistryviews.org
Another important trend is the use of pyridine carboxylates as precursors for activated esters. Esterification with phenols bearing electron-withdrawing groups, such as p-nitrophenol, is a common strategy to create esters that are highly reactive toward nucleophiles. semanticscholar.orgnih.gov These "activated" p-nitrophenyl esters are frequently used in biochemical and synthetic studies as effective acyl-transfer reagents, for example, to acylate amines or other nucleophiles under mild conditions. nih.gov The release of the colored p-nitrophenoxide ion upon reaction also provides a convenient spectroscopic method for monitoring reaction kinetics. semanticscholar.org
Finally, the derivatives of pyridine carboxylic acid isomers are exceptionally active in research, with numerous patents filed for their use as enzyme inhibitors. nih.gov This highlights a continuing trend in medicinal chemistry where the pyridine carboxylate core is modified to achieve specific biological activities, underscoring the importance of understanding the fundamental structure-activity relationships within this class of compounds. nih.gov
Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing pyridine (B92270) carboxylates and their derivatives is increasingly geared towards green and sustainable practices. Traditional synthetic routes often involve harsh conditions, long reaction times, and the use of hazardous materials. oist.jp Consequently, researchers are actively developing novel methodologies that are not only efficient but also environmentally benign.
Key areas of development include:
Microwave-Assisted Synthesis: Recognized as a tool in green chemistry, microwave irradiation can significantly shorten reaction times from hours to minutes and often leads to purer products with excellent yields. acs.org
Catalysis: The use of novel catalysts, such as gallium, is being explored to facilitate domino reactions for the synthesis of functionalized pyridine carboxylates. acs.orgnih.gov Additionally, methods for the C-4 selective carboxylation of pyridines using CO2 and a copper catalyst are being developed, offering an attractive and sustainable approach. chemistryviews.org
Sustainable Solvents and Reagents: A move away from volatile organic solvents towards greener alternatives, along with the use of less toxic reagents, is a critical aspect of sustainable synthesis.
These advancements are crucial for the large-scale and environmentally responsible production of complex pyridine derivatives for various applications. oist.jp
Deeper Exploration of Reaction Mechanisms in Complex Systems
A thorough understanding of reaction mechanisms is fundamental to controlling chemical reactions and designing more efficient synthetic pathways. For pyridine derivatives, the electronegative nitrogen atom in the ring makes the molecule electron-deficient, influencing its reactivity. jscimedcentral.com This leads to a propensity for nucleophilic substitution, typically at the 2nd and 4th carbon atoms. jscimedcentral.com
Future research will focus on:
Elucidating Reaction Pathways: Unraveling the intricate steps of complex reactions, such as the domino synthesis of pyridine carboxylates, is a key objective. acs.org
Influence of Substituents: Investigating how different functional groups on the pyridine ring affect the electronic properties and reactivity of the molecule is crucial. nih.gov For example, electron-withdrawing or -donating groups can significantly alter the redox potential and metal-binding constants of metal complexes containing pyridine ligands, thereby tuning their catalytic activity. nih.govacs.org
Coordination Chemistry: In complex systems like electroplating, pyridine-based agents act as chelators. Understanding the N,O-bidentate chelation mechanism helps in controlling metal ion reduction kinetics and the microstructure of the resulting material. mdpi.com
A deeper mechanistic insight will enable chemists to predict reaction outcomes with greater accuracy and to design catalysts and reaction conditions that favor the formation of desired products. nih.gov
Advancements in Predictive Computational Chemistry for Pyridine Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that are often difficult to obtain through experiments alone. For pyridine derivatives, computational methods are being used to predict a wide range of properties and behaviors.
Key advancements include:
Density Functional Theory (DFT): DFT studies are employed to establish the geometry of pyridine compounds and to understand their electronic structure. nih.gov This information is valuable for predicting reactivity and designing molecules with specific electronic properties. nih.gov
Predictive Modeling: Researchers are developing predictive models for various phenomena, such as the regiochemical outcomes of nucleophilic additions to N-alkyl pyridinium (B92312) electrophiles. rsc.org These models can account for the effects of substituents and the nature of the nucleophile. rsc.org
Structure-Activity Relationships: Computational modeling helps in understanding the relationship between the structure of a molecule and its biological activity. nih.govnih.gov This is particularly important in drug design, where it can guide the synthesis of more potent and selective compounds. nih.gov
Crystal Structure Prediction: Computational methods are also used to predict the crystal structures of compounds like pyridine, which is important for understanding their solid-state properties. rsc.org
The synergy between computational predictions and experimental validation is expected to accelerate the discovery and optimization of new pyridine-based molecules for diverse applications. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical discovery. mdpi.com These powerful tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition.
In the context of pyridine derivatives, ML and AI are being applied to:
Accelerate Materials Discovery: Machine learning models can predict the properties of virtual compounds, allowing for the rapid screening of thousands of potential candidates. nih.gov For example, an ML-assisted approach was used to design pyridine-based polymers for the efficient removal of perrhenate (B82622) ions, a surrogate for radioactive technetium. nih.govacs.org
Predict Reaction Outcomes: AI-driven platforms are being developed to predict how chemicals will react with one another, moving chemical synthesis from a trial-and-error process to a more predictive science. cam.ac.uk This can significantly speed up the design of new drugs and other useful products. cam.ac.uk
De Novo Molecular Design: Generative models and other deep learning techniques are being used to design new molecules with desired properties from scratch. mdpi.com This opens up new avenues for exploring chemical space and discovering novel compounds.
Optimize Synthetic Routes: ML algorithms can help in planning and optimizing synthetic routes, making the process more efficient and cost-effective. acs.org
The combination of high-throughput automated experiments with AI is creating a "reactome" that will deepen our understanding of chemical reactivity and accelerate the pace of discovery. cam.ac.uk This data-driven approach represents a paradigm shift in how chemists design and create new molecules. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
